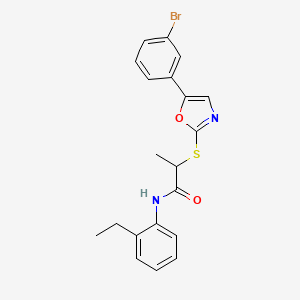

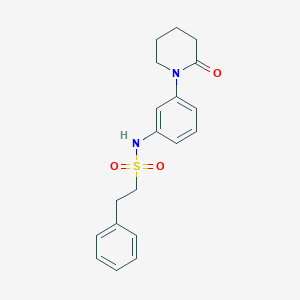

3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one, also known as LY294002, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). It is widely used in scientific research as a tool to investigate the role of PI3K in various cellular processes, including cell survival, proliferation, and differentiation.

Applications De Recherche Scientifique

Synthesis and Structural Studies

The research around 3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one primarily focuses on its synthesis and potential applications in medicinal chemistry. For instance, the work by Rao et al. (2014) explores the synthesis of chromen derivatives through reactions involving 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole, leading to various chromen-3-yl-1,2,4-oxadiazole derivatives upon reacting with different amines such as morpholine (Rao et al., 2014). Similarly, Korotaev et al. (2017) detailed the diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes, highlighting the chemical versatility and potential of chromene derivatives in synthesizing complex molecular structures (Korotaev et al., 2017).

Catalytic Applications and Chemical Properties

Further studies illustrate the compound's role in catalytic processes and its chemical properties. Salari et al. (2016) demonstrated the use of choline hydroxide as an efficient catalyst for synthesizing trans-2,3-dihydrofuro[3,2-c]Coumarins, showcasing the compound's utility in organic synthesis (Salari et al., 2016). The versatility of chromen derivatives in synthesizing functionalized dibenzothiophenes was also explored by Rodríguez-Arístegui et al. (2011), who evaluated these compounds as inhibitors of DNA-dependent protein kinase (DNA-PK), suggesting potential therapeutic applications (Rodríguez-Arístegui et al., 2011).

Crystal Structure and Molecular Analysis

Manolov et al. (2012) focused on the crystal structure of a closely related compound, providing insights into the molecular arrangement and interactions within crystalline forms of chromen-2-one derivatives (Manolov et al., 2012). This type of research is crucial for understanding the physical and chemical properties of these compounds, paving the way for their application in various scientific fields.

Biological Activity and Potential Therapeutic Applications

The exploration of chromen derivatives extends into the realm of biological activity and potential therapeutic applications. For instance, the study by Alonzi et al. (2014) on the synthesis and characterization of novel polystyrene-supported catalysts for the Michael addition highlights the medicinal chemistry applications of chromen derivatives, including the synthesis of Warfarin analogues (Alonzi et al., 2014). Such studies underscore the importance of chromen-2-one derivatives in drug discovery and development.

Mécanisme D'action

Target of Action

The compound “3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one” is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, the targets of this compound could potentially be related to these biological activities.

Mode of Action

The mode of action of benzofuran derivatives can vary depending on the specific compound and its structure. They may interact with various proteins or enzymes in the body, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives can potentially affect various biochemical pathways due to their broad range of biological activities. The specific pathways affected would depend on the compound’s specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary widely depending on their specific chemical structure. Some benzofuran derivatives have been found to have good bioavailability .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran derivatives, the effects could potentially include anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of benzofuran derivatives .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4/c1-13-16-6-7-18(24)17(12-23-8-10-26-11-9-23)20(16)27-21(25)19(13)14-2-4-15(22)5-3-14/h2-7,24H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBMTWYWBCNSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2702405.png)

![N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702407.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702411.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B2702414.png)

![[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2702415.png)

![1-(3,4-Dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2702416.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2702420.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702423.png)

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)